molecular formula C12H13NO B1274598 1-Propyl-1H-indole-3-carbaldehyde CAS No. 119491-08-6

1-Propyl-1H-indole-3-carbaldehyde

Cat. No.: B1274598
CAS No.: 119491-08-6
M. Wt: 187.24 g/mol
InChI Key: YVQNEXSVVNEUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a propyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position, making it a valuable intermediate in organic synthesis.

Preparation Methods

Mechanism of Action

The mechanism of action of 1-Propyl-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its indole nucleus and aldehyde group. The indole nucleus can bind to multiple receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

1-Propyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the propyl group and the aldehyde group, which provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-propylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQNEXSVVNEUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Propyl-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Propyl-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-Propyl-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-Propyl-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Propyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.